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molecular formula C13H18O4 B3156438 4-(2,2-Diethoxyethoxy)benzaldehyde CAS No. 82964-41-8

4-(2,2-Diethoxyethoxy)benzaldehyde

Cat. No. B3156438
M. Wt: 238.28 g/mol
InChI Key: NOCGFCIGGIFIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583140B2

Procedure details

Under nitrogen, a mixture of 4-hydroxybenzaldehyde (1.71 g, 14 mmol), bromoacetaldehyde diethyl acetate (37.4 g, 190 mmol), tetrabutylammonium bromide (0.61 g, 1.9 mmol) and potassium carbonate (26.1 g, 190 mmol) in 100 mL of toluene was refluxed for 2.5 days. After cooling the mixture was dissolved in water and extracted with dichloromethane. The organic layers were dried over magnesium sulfate and concentrated. The residue was purified by column chromatography (eluent: hexanes/ethyl acetate) to give 4-(2,2-diethoxyethoxy) benzaldehyde as a colorless oil (2.60 g, 79%). The title compound was prepared from 4-(2,2-diethoxyethoxy) benzaldehyde and rhodanine according to the procedure of Intermediate 15 as a yellowish solid; 1H NMR (300 MHz, DMSO-d6) δ 1.14(t, J=7.1 Hz, 6 H), 3.50-3.80 (m, 4 H), 4.04(d, J=5.0 Hz, 2 H), 4.05-4.30(m, 2 H), 6.06 (t, J=5.0 Hz, 1 H), 7.14 (d, J=9.0 Hz, 2 H), 7.60 (d, J=9.0 Hz, 2 H), 7.63(s, 1 H); MS (ES) m/z:351.7 ((M−H)−, 100%); HRMS Calcd. for C16H20NO4S2 (MH+): 353.0775. Found: 353.0757.
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
bromoacetaldehyde diethyl acetate
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([CH:12](CC)[C:13]([OH:15])=[O:14])C.Br[CH2:19][CH:20]=O.C(=O)([O-])[O-].[K+].[K+].[C:28]1(C)C=CC=C[CH:29]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:28]([O:15][CH:13]([O:14][CH2:19][CH3:20])[CH2:12][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH3:29] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
bromoacetaldehyde diethyl acetate
Quantity
37.4 g
Type
reactant
Smiles
C(C)C(C(=O)O)CC.BrCC=O
Name
Quantity
26.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.61 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 days
Duration
2.5 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (eluent: hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC=C(C=O)C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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